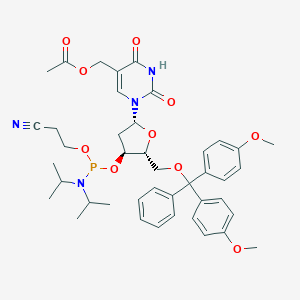
Rhizopine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rhizopine is a small molecule produced by soil bacteria called Rhizobium radiobacter. It is a unique molecule that has been found to play a vital role in the symbiotic relationship between Rhizobium radiobacter and leguminous plants. Rhizobium radiobacter is a type of bacteria that can infect the roots of leguminous plants and form nodules. These nodules are essential for the plants as they provide the necessary nitrogen required for their growth. Rhizopine is produced by Rhizobium radiobacter and can be used as a marker to identify the presence of this bacterium in the soil.
Mecanismo De Acción
Rhizopine acts as a signal molecule that triggers the expression of genes involved in the symbiotic relationship between Rhizobium radiobacter and leguminous plants. It is transported from the bacterium to the plant through a specific transporter protein. Once inside the plant cell, rhizopine binds to a transcription factor, which activates the expression of genes involved in nodule formation.
Biochemical and Physiological Effects:
Rhizopine has been found to have several biochemical and physiological effects on plants. It has been shown to increase the number and size of nodules formed on the roots of leguminous plants. Rhizopine has also been found to increase the nitrogen fixation activity of the nodules, which results in increased plant growth and yield.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Rhizopine has several advantages for use in lab experiments. It is a small molecule that can be easily synthesized and purified. It can be used as a marker to identify the presence of Rhizobium radiobacter in the soil. However, there are also some limitations to the use of rhizopine in lab experiments. It is specific to the symbiotic relationship between Rhizobium radiobacter and leguminous plants and cannot be used to study other types of bacteria.
Direcciones Futuras
There are several future directions for research on rhizopine. One area of research is the identification of other molecules produced by Rhizobium radiobacter that play a role in the symbiotic relationship with leguminous plants. Another area of research is the development of new techniques for using rhizopine as a tool for bioremediation. Finally, there is a need for research on the potential applications of rhizopine in agriculture, such as the development of new plant growth-promoting agents.
Métodos De Síntesis
Rhizopine is synthesized by the Rhizobium radiobacter through the action of two enzymes, Rhizopine Synthase and Rhizopine Dehydrogenase. Rhizopine Synthase catalyzes the conversion of the amino acid arginine into rhizopine, while Rhizopine Dehydrogenase converts rhizopine back into arginine.
Aplicaciones Científicas De Investigación
Rhizopine has been used as a tool for studying the symbiotic relationship between Rhizobium radiobacter and leguminous plants. It has also been used as a marker to identify the presence of Rhizobium radiobacter in the soil. Rhizopine has been found to have potential applications in bioremediation, as it can be used to degrade toxic pollutants in the soil.
Propiedades
Número CAS |
151062-28-1 |
|---|---|
Nombre del producto |
Rhizopine |
Fórmula molecular |
C7H15NO5 |
Peso molecular |
193.2 g/mol |
Nombre IUPAC |
(1S,2R,3S,4S,5R,6S)-4-amino-6-methoxycyclohexane-1,2,3,5-tetrol |
InChI |
InChI=1S/C7H15NO5/c1-13-7-4(10)2(8)3(9)5(11)6(7)12/h2-7,9-12H,8H2,1H3/t2-,3-,4+,5+,6-,7-/m0/s1 |
Clave InChI |
AKNRSBGAGRXTRP-DBTJYCMPSA-N |
SMILES isomérico |
CO[C@H]1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1O)O)O)N)O |
SMILES |
COC1C(C(C(C(C1O)O)O)N)O |
SMILES canónico |
COC1C(C(C(C(C1O)O)O)N)O |
Sinónimos |
3-O-methyl-scyllo-inosamine 3-O-MSI rhizopine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![1-[(2-Iodophenyl)methyl]-4-methylpiperazine](/img/structure/B115568.png)




![1-methyl-4H-pyrido[3,4-b]pyrazine-2,3-dione](/img/structure/B115577.png)